molecular formula C14H19Cl2N3 B7982691 2-Methyl-4-(1-piperazinyl)quinoline dihydrochloride

2-Methyl-4-(1-piperazinyl)quinoline dihydrochloride

Cat. No.: B7982691
M. Wt: 300.2 g/mol
InChI Key: NIGUNTVXZWPHQE-UHFFFAOYSA-N
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Description

2-Methyl-4-(1-piperazinyl)quinoline dihydrochloride is a chemical compound with the molecular formula C14H19Cl2N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and piperazine, a heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(1-piperazinyl)quinoline dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of transition metal catalysts, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(1-piperazinyl)quinoline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

2-Methyl-4-(1-piperazinyl)quinoline dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1-piperazinyl)quinoline dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(piperazin-1-yl)quinoline
  • 4-Piperazin-1-yl-quinoline dihydrochloride
  • 7-chloro-4-piperazin-1-yl-quinoline

Uniqueness

2-Methyl-4-(1-piperazinyl)quinoline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-4-piperazin-1-ylquinoline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3.2ClH/c1-11-10-14(17-8-6-15-7-9-17)12-4-2-3-5-13(12)16-11;;/h2-5,10,15H,6-9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGUNTVXZWPHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CCNCC3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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